

An In-depth Technical Guide to Sulfo-Cy5 Fluorophore

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Compound of Interest

Compound Name: Sulfo-Bis-(N,N'-carboxylic acid)-
Cy5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the Sulfo-Cy5 fluorophore, a versatile and widely used dye in biological research.

Core Properties of Sulfo-Cy5

Sulfo-Cy5 is a water-soluble, far-red fluorescent dye belonging to the cyanine dye family.^[1] The addition of sulfonate groups enhances its hydrophilicity, making it particularly well-suited for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.^{[1][2]} Its bright fluorescence, high photostability, and low background autofluorescence in the far-red spectrum make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.^[1]

Physicochemical and Spectroscopic Properties

The key quantitative properties of Sulfo-Cy5 are summarized in the table below, providing a quick reference for experimental design and instrument setup.

Property	Value	References
Excitation Maximum (λ_{ex})	~646 nm	[1]
Emission Maximum (λ_{em})	~662 nm	[1]
Molar Extinction Coefficient (ϵ)	~271,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	~0.28	[2]
Recommended Laser Line	633 nm or 647 nm	[3]
Solubility	High in water, DMSO, DMF	[2][3]
pH Sensitivity	Fluorescence intensity is largely independent of pH in the range of 4-10.	[3][4][5]
Chemical Formula (Carboxylic Acid)	$\text{C}_{33}\text{H}_{40}\text{N}_2\text{O}_8\text{S}_2$	[6]
Molecular Weight (Carboxylic Acid)	~656.81 g/mol	[6]

Chemical Structure and Available Chemistries

The core structure of Sulfo-Cy5 is based on a polymethine chain connecting two indolenine rings, with sulfonate groups providing water solubility. The IUPAC name for the carboxylic acid form is 2-((1E,3E)-5-((E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[6]

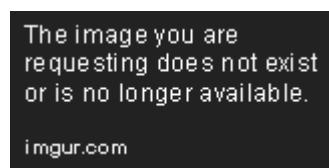


Figure 1: Chemical structure of Sulfo-Cy5 carboxylic acid.

Sulfo-Cy5 is commercially available with a variety of reactive groups to facilitate conjugation to different functional groups on target biomolecules. The most common of these is the N-

hydroxysuccinimide (NHS) ester, which reacts with primary amines. Other available forms include:

- Carboxylic Acid: Can be activated to react with primary amines.
- Amine: For conjugation to electrophiles.
- Maleimide: For reaction with thiol groups.
- Azide and Alkyne: For use in "click chemistry" reactions.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. Below are protocols for common applications of Sulfo-Cy5.

Protocol for Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol describes the covalent labeling of an antibody with Sulfo-Cy5 NHS ester.

Materials:

- Purified antibody (2-10 mg/mL in an amine-free buffer like PBS).
- Sulfo-Cy5 NHS ester.
- Anhydrous dimethyl sulfoxide (DMSO).
- 1 M Sodium Bicarbonate, pH 8.5-9.5.
- Purification column (e.g., Sephadex G-25).
- Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

- Antibody Preparation:

- Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine are present, dialyze the antibody against PBS.
- Adjust the antibody concentration to 2-10 mg/mL.[\[7\]](#)
- Adjust the pH of the antibody solution to 8.5-9.5 using 1 M sodium bicarbonate. This is the optimal pH for the NHS ester reaction.[\[7\]](#)
- Dye Preparation:
 - Dissolve the Sulfo-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - A common starting point for the molar ratio of dye to antibody is 10:1. This may need to be optimized for your specific antibody.[\[8\]](#)[\[9\]](#)
 - Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[8\]](#)
- Purification:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Equilibrate the column with PBS.
 - Apply the reaction mixture to the column and collect the fractions containing the labeled antibody (the first colored band to elute).
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

Protocol for Immunofluorescence Staining of Cells

This protocol provides a general procedure for staining cells with a Sulfo-Cy5 conjugated antibody.

Materials:

- Cells cultured on coverslips or in a multi-well plate.
- Sulfo-Cy5 conjugated primary or secondary antibody.
- Fixation buffer (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking buffer (e.g., 1% BSA in PBS).
- Wash buffer (PBS).
- Antifade mounting medium.

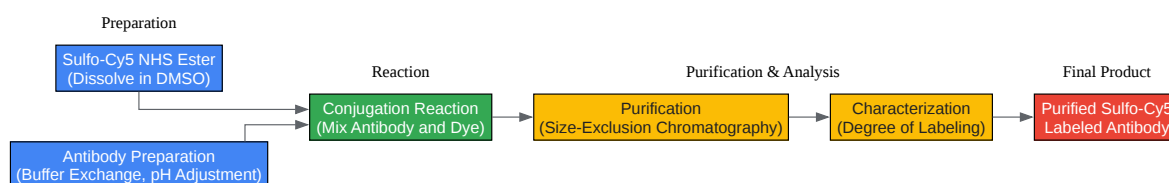
Procedure:

- Cell Preparation:
 - Wash the cells with PBS.
 - Fix the cells with fixation buffer for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - If staining intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.
 - Wash the cells three times with PBS.
- Staining:
 - Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.

- Dilute the Sulfo-Cy5 conjugated antibody in the blocking buffer to the desired concentration.
- Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Excitation: ~640 nm, Emission: ~660 nm).

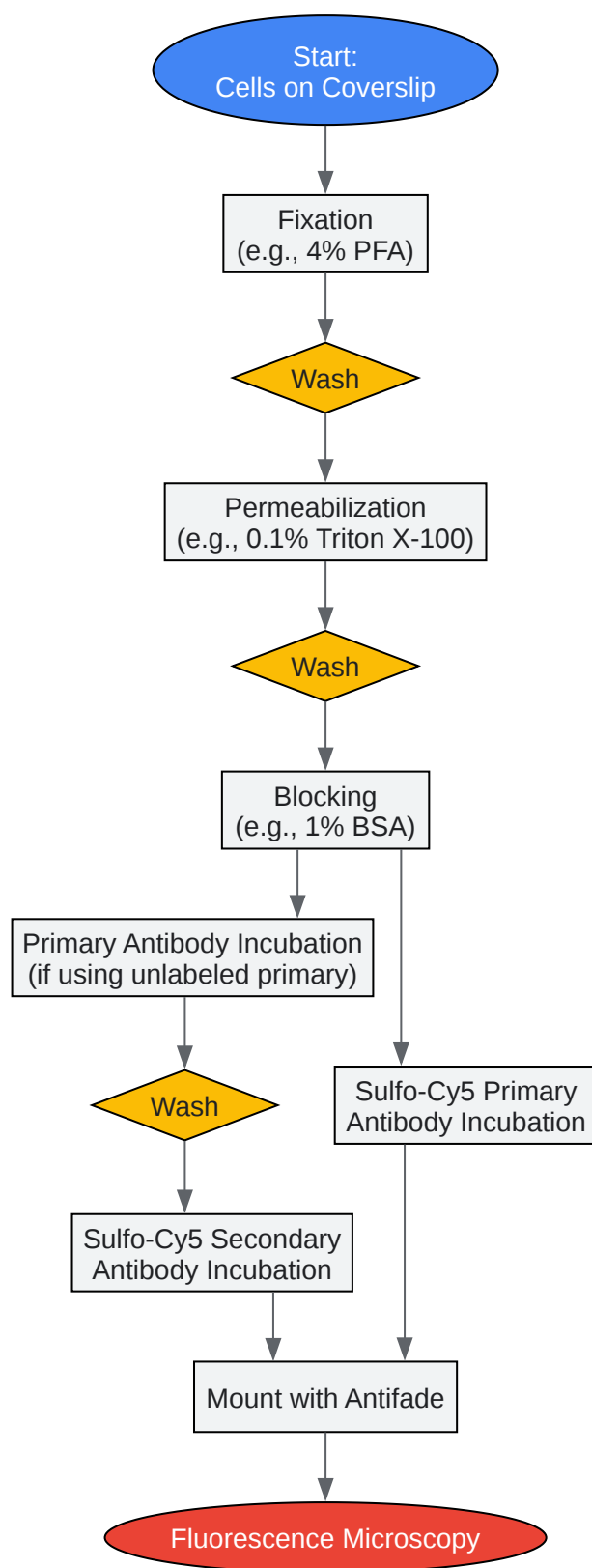
Visualizations

The following diagrams illustrate common workflows and logical relationships in experiments utilizing Sulfo-Cy5.



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Diagram 1: Workflow for covalent labeling of an antibody with Sulfo-Cy5 NHS ester.



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Diagram 2: Generalized workflow for immunofluorescence staining using a Sulfo-Cy5 conjugate.

Conclusion

Sulfo-Cy5 is a robust and versatile far-red fluorophore with excellent properties for a wide range of biological applications. Its high water solubility, brightness, and photostability, combined with its availability in various reactive forms, make it a valuable tool for researchers in cell biology, immunology, and drug development. By following well-defined protocols and understanding its core properties, researchers can effectively utilize Sulfo-Cy5 to generate high-quality, reproducible data.

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